molecular formula C12H10F2N8OS B10926604 1-(difluoromethyl)-N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10926604
M. Wt: 352.33 g/mol
InChI Key: VOCIQTZGUWGQKV-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a pyrazole ring, and a pyrimido[4,5-d]pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One efficient method for synthesizing pyrimido[4,5-d]pyrimidine derivatives is through a one-pot green synthesis using barbituric acid, aldehyde, and urea or thiourea in water . This environmentally benign procedure yields high-purity products in a single step. Another method involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of nickel acetate .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, pyrrolo[3,2-d]pyrimidines, a related class of compounds, act as potent inhibitors of purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . This inhibition can lead to selective cytotoxicity in certain cell types, making these compounds potential candidates for immunosuppressive agents.

Comparison with Similar Compounds

Similar compounds include other pyrimido[4,5-d]pyrimidine derivatives and pyrrolo[3,2-d]pyrimidines. These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one is a potent PNP inhibitor with selective cytotoxicity towards T cells . The unique combination of functional groups in 1-(DIFLUOROMETHYL)-N~3~-[4-IMINO-7-(METHYLSULFANYL)PYRIMIDO[4,5-D]PYRIMIDIN-3(4H)-YL]-1H-PYRAZOLE-3-CARBOXAMIDE distinguishes it from these similar compounds.

Properties

Molecular Formula

C12H10F2N8OS

Molecular Weight

352.33 g/mol

IUPAC Name

1-(difluoromethyl)-N-(5-imino-2-methylsulfanylpyrimido[4,5-d]pyrimidin-6-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H10F2N8OS/c1-24-12-16-4-6-8(15)22(5-17-9(6)18-12)20-10(23)7-2-3-21(19-7)11(13)14/h2-5,11,15H,1H3,(H,20,23)

InChI Key

VOCIQTZGUWGQKV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N)N(C=NC2=N1)NC(=O)C3=NN(C=C3)C(F)F

Origin of Product

United States

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